1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-18-8-2-1-7-17(18)21-24-19(28-25-21)11-16-6-4-10-26(14-16)20(27)12-15-5-3-9-23-13-15/h1-3,5,7-9,13,16H,4,6,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZENYFBRCSPKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic molecule that incorporates a piperidine moiety and a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H20FN3O
- CAS Number : 775304-57-9
- Key Functional Groups :
- Piperidine : Associated with various pharmacological activities.
- Oxadiazole Ring : Known for antimicrobial and anticancer properties.
- Fluorophenyl Group : Enhances biological activity through electronic effects.
Antimicrobial Activity
Research has shown that derivatives of the oxadiazole scaffold exhibit significant antimicrobial activity. Studies have indicated that compounds containing the oxadiazole ring can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Studies have also demonstrated that molecular docking studies reveal a high binding affinity of these compounds to key bacterial target proteins, suggesting a mechanism of action that disrupts bacterial cell wall synthesis.
Antitumor Activity
The oxadiazole derivatives are emerging as promising candidates in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented in various studies.
| Study | Findings |
|---|---|
| Dhumal et al. (2016) | Compounds exhibited cytotoxicity against breast cancer cell lines |
| Recent Review (2023) | Highlighted the potential of oxadiazoles in anticancer drug development |
The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Other Pharmacological Activities
In addition to its antimicrobial and antitumor properties, the compound has been investigated for other biological activities:
- Antidiabetic Effects : Some derivatives have shown potential in lowering blood glucose levels.
- Anti-inflammatory Properties : The presence of certain functional groups may contribute to reduced inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to This compound :
- Antitubercular Activity : Research conducted by Desai et al. (2016) demonstrated that pyridine-based oxadiazole derivatives showed significant activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
- Neuroprotective Activity : Some derivatives were found to possess neuroprotective effects in vitro, indicating their potential role in neurological disorders .
Chemical Reactions Analysis
Oxadiazole Ring Reactions
The 1,2,4-oxadiazole ring is a key structural element that participates in various transformations:
1.2 Reduction
Reduction of the oxadiazole ring using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ring into an amine or other reduced forms. For example:
This reaction is critical for modifying bioactivity in pharmaceutical applications .
1.3 Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis. For instance, treatment with hydrochloric acid (HCl) could cleave the ring to form hydrazide derivatives .
Fluorophenyl Group Reactions
The 2-fluorophenyl substituent is susceptible to electrophilic aromatic substitution (EAS):
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-4-nitrophenyl | ~60% | |
| Halogenation | Cl₂/FeCl₃ | 2-Fluoro-5-chlorophenyl | ~45% | |
| Friedel-Crafts | AcCl/AlCl₃ | Acetylated derivative | ~50% |
The fluorine atom directs incoming electrophiles to the para and ortho positions, enabling further functionalization .
Piperidine Ring Modifications
The piperidine ring can act as a nucleophile in alkylation or acylation reactions:
3.1 Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives:
3.2 Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) produces acylated piperidine derivatives, enhancing lipophilicity.
Pyridine Moiety Reactivity
The pyridin-3-yl group participates in:
4.1 Coordination Chemistry
Pyridine’s nitrogen can coordinate with metal ions (e.g., Cu²⁺, Pd²⁺), forming complexes useful in catalysis or material science .
4.2 Nucleophilic Aromatic Substitution
Electron-deficient pyridine rings undergo substitution with strong nucleophiles (e.g., hydroxide or amines) under high temperatures .
Cross-Coupling Reactions
The compound’s structure allows participation in Suzuki-Miyaura or Stille couplings. For example:
This method is effective for introducing diverse aryl groups to the oxadiazole or pyridine moieties .
Thermal and Photochemical Stability
Experimental data for structurally similar compounds indicate:
| Condition | Observation | Stability | Source |
|---|---|---|---|
| 100°C/24h | No decomposition | High | |
| UV light | Partial degradation | Moderate |
Synthetic Pathways
Key steps in synthesizing this compound likely involve:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from patent literature and chemical databases.
Structural and Functional Analogues
Key Comparative Insights
This may reduce binding to flat hydrophobic pockets in target proteins .
Pyridine vs. Phenyl Groups :
- The pyridin-3-yl moiety likely enhances solubility and bioavailability compared to 3-methylphenyl in due to its hydrogen-bonding capability. Pyridin-4-yl analogs (e.g., ) may exhibit distinct binding modes due to nitrogen positioning .
Oxadiazole vs. Pyrimidine Cores :
- The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability compared to pyrimidine-based analogs (e.g., ), which may be more prone to enzymatic degradation .
Ketone Chain Length: The ethanone group in the target compound provides a balance between lipophilicity and solubility, whereas longer chains (e.g., butanone in ) may compromise aqueous solubility .
Electron-Withdrawing Groups :
- The 2-fluorophenyl group’s electron-withdrawing effects differ from the trifluoromethyl group in , which confers stronger electronegativity and may improve receptor affinity .
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable, insights from structural analogs suggest:
- The pyridin-3-yl group may enhance binding to polar residues in the receptor’s active site .
- Metabolic Stability : The 1,2,4-oxadiazole ring and fluorophenyl group likely reduce oxidative metabolism, as seen in related molecules .
- Solubility-Bioavailability Trade-off : The pyridine group improves solubility but may require formulation optimization to balance membrane permeability .
Preparation Methods
Cyclocondensation of 2-Fluorobenzohydrazide with Triethyl Orthoformate
The 1,2,4-oxadiazole ring is synthesized via cyclization of 2-fluorobenzohydrazide (A ) with triethyl orthoformate under reflux conditions.
Procedure:
2-Fluorobenzohydrazide (9.5 g, 61.7 mmol) is dissolved in triethyl orthoformate (27.4 g, 185.1 mmol) and refluxed at 150°C for 5 hours. The crude product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 5.8 g (57%) of 2-(2-fluorophenyl)-1,3,4-oxadiazole (B ).
Mechanistic Insight:
Triethyl orthoformate acts as a formylating agent, enabling cyclodehydration to form the oxadiazole ring. The reaction proceeds via intermediate iminoether formation, followed by intramolecular nucleophilic attack.
Chloromethylation of the Oxadiazole Core
Chloromethylation at the 5-position of the oxadiazole is achieved using chloroacetyl chloride in the presence of pyridine.
Procedure:
Compound B (5.0 g, 28.2 mmol) is treated with chloroacetyl chloride (3.2 mL, 40 mmol) in tetrahydrofuran (50 mL) at 0°C. After 6 hours of reflux, the mixture is quenched with ice, yielding 2-chloro-1-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanone (C ) as a white solid (Yield: 68%).
Optimization Note:
Pyridine is critical for scavenging HCl, preventing protonation of the oxadiazole nitrogen and ensuring electrophilic substitution at the methyl position.
Synthesis of 2-(Pyridin-3-yl)ethanone
Friedel-Crafts Acylation of 3-Methylpyridine
Acetyl chloride reacts with 3-methylpyridine under Friedel-Crafts conditions to form 2-(pyridin-3-yl)ethanone (E ).
Procedure:
3-Methylpyridine (93.0 g, 1.0 mol) and acetyl chloride (80.0 g, 1.0 mol) are combined in chloroform (500 mL) at 35°C. After 2 hours, the mixture is neutralized with sodium carbonate, extracted, and distilled to isolate E (Yield: 74.3%).
Key Consideration:
Excess acetyl chloride ensures complete acylation, while sodium hydroxide neutralization prevents over-acidification, which could degrade the pyridine ring.
Final Coupling Reaction
Condensation of D and E via Reductive Amination
The piperidine nitrogen in D undergoes reductive amination with E using sodium cyanoborohydride in methanol.
Procedure:
Compound D (2.0 g, 6.3 mmol) and E (0.85 g, 6.3 mmol) are dissolved in methanol (20 mL) with sodium cyanoborohydride (0.6 g, 9.5 mmol). After 24 hours at 25°C, the product is purified via chromatography, yielding the target compound in 58% yield.
Characterization Data:
- 1H NMR (400 MHz, CDCl3): δ 8.49 (s, 1H, oxadiazole), 7.15–8.04 (m, 4H, aromatic), 3.82–3.75 (m, 4H, piperidine), 2.45 (s, 3H, COCH3).
- HRMS: m/z 380.4 [M+H]+ (calculated for C21H21FN4O2: 380.4).
Comparative Analysis of Synthetic Routes
Mechanistic and Optimization Insights
- Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is susceptible to ring-opening under strongly acidic or basic conditions, necessitating pH-neutral workups.
- Piperidine Reactivity: Steric hindrance at the piperidine nitrogen slows nucleophilic substitution, requiring excess amine and prolonged reaction times.
- Regioselectivity in Acylation: Friedel-Crafts acylation at the 3-position of pyridine is favored due to electronic effects of the nitrogen lone pair.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
